(-)-STYLOPINE (-)-STYLOPINE l-Tetrahydrocoptisine is a natural product found in Ceratocapnos claviculata, Corydalis intermedia, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 84-39-9
VCID: VC21336024
InChI: InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2/t15-/m0/s1
SMILES: C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6
Molecular Formula: C19H17NO4
Molecular Weight: 323.3 g/mol

(-)-STYLOPINE

CAS No.: 84-39-9

Cat. No.: VC21336024

Molecular Formula: C19H17NO4

Molecular Weight: 323.3 g/mol

* For research use only. Not for human or veterinary use.

(-)-STYLOPINE - 84-39-9

CAS No. 84-39-9
Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
IUPAC Name (1S)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene
Standard InChI InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2/t15-/m0/s1
Standard InChI Key UXYJCYXWJGAKQY-OAHLLOKOSA-N
Isomeric SMILES C1CN2CC3=C(C[C@@H]2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6
SMILES C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6
Canonical SMILES C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6

PropertyValue
Molecular FormulaC19H17NO4
Molecular Weight323.34
Melting Point221-222°C
Boiling Point466.6±34.0°C (Predicted)
Density1.47
pKa6.53±0.20 (Predicted)
AppearanceWhite to off-white solid
SolubilityDMF: 1.0 mg/mL (3.09 mM) Chloroform: 5.0 mg/mL (15.46 mM)
Storage ConditionsInert atmosphere, Room Temperature

The solubility profile of (-)-stylopine indicates it dissolves well in organic solvents such as chloroform and dimethylformamide (DMF), but exhibits limited water solubility . This physicochemical characteristic influences its extraction methods from natural sources as well as its delivery systems in potential pharmaceutical applications.

Biosynthesis and Metabolic Pathways

Biosynthetic Pathway

The biosynthesis of (-)-stylopine follows a well-characterized pathway within plant metabolism, particularly in the Papaveraceae family. The compound is derived from (S)-reticuline, which undergoes several enzymatic transformations to form the final product . Research published in RSC Publishing has demonstrated that (+)-(S)-reticuline is converted to (–)-(S)-stylopine through a series of oxidative cyclization steps . This biosynthetic sequence involves two critical enzymes from the CYP719A family that catalyze the formation of methylenedioxy bridges on different rings of the molecule .

The biosynthetic pathway proceeds through the following key intermediates:

  • (S)-Reticuline → (S)-Scoulerine (via berberine bridge enzyme)

  • (S)-Scoulerine → (S)-Cheilanthifoline (via CYP719A forming D-ring methylenedioxy bridge)

  • (S)-Cheilanthifoline → (S)-Stylopine (via CYP719A forming A-ring methylenedioxy bridge)

This pathway has been extensively studied in plants like Chelidonium majus, where researchers have used isotope labeling experiments to track the metabolic conversions . Investigation of this biosynthetic pathway has revealed that the C-1 and C-9 of reticuline remain unaffected during conversion to stylopine, while C-8 of stylopine is formed through oxidative cyclization involving the N-methyl group of reticuline .

Key Enzymes in Stylopine Biosynthesis

The enzymes that catalyze (-)-stylopine biosynthesis have been characterized in several plant species. Cytochrome P450 enzymes belonging to the CYP719A subfamily play crucial roles in the methylenedioxy bridge formation that gives (-)-stylopine its distinctive structure . Recent research has identified specific CYP719A enzymes with different substrate regioselectivities that work in sequence to form the two methylenedioxy bridges:

  • CYP719A enzymes like CyCYP719A40 catalyze the formation of (S)-cheilanthifoline from (S)-scoulerine by forming the D-ring methylenedioxy bridge

  • CYP719A enzymes like CyCYP719A38 and CyCYP719A39 subsequently catalyze the formation of (S)-stylopine from (S)-cheilanthifoline by forming the A-ring methylenedioxy bridge

In vitro enzyme assays have demonstrated that these CYP719A enzymes have high substrate specificity and varying catalytic efficiencies. For example, CyCYP719A38 and CyCYP719A39 showed conversion rates of over 90% when using (S)-scoulerine as substrate, while CyCYP719A40 had only a 2% conversion rate . This enzymatic specificity is essential for the proper biosynthesis of (-)-stylopine in plants.

Natural Sources and Distribution

Plant Sources

(-)-Stylopine occurs naturally in several plant species, primarily within the Papaveraceae, Fumariaceae, and Menispermaceae families. The compound has been isolated and identified from various plant sources as outlined in Table 2.

Table 2: Natural Plant Sources of (-)-Stylopine

Plant SpeciesFamilyPlant PartReferences
Argemone mexicanaPapaveraceaeWhole plant
Chelidonium majusPapaveraceaeVarious tissues
Fibraurea recisaMenispermaceaeNot specified
Corydalis ternataFumariaceaeNot specified

The concentration of (-)-stylopine varies significantly among different plant species and even within different parts of the same plant. The compound is part of the specialized metabolite profile that plants produce, often as a defense mechanism against herbivores and pathogens . The ecological role of (-)-stylopine in these plants may be related to its bioactive properties.

Extraction and Isolation Methods

The extraction and isolation of (-)-stylopine from natural sources typically involve several steps of extraction with organic solvents, followed by chromatographic separation techniques. Common methods include:

  • Initial extraction using methanol, ethanol, or chloroform

  • Liquid-liquid partitioning to separate alkaloid-rich fractions

  • Column chromatography (silica gel, reversed-phase) for initial purification

  • Final purification by high-performance liquid chromatography (HPLC)

These methods allow for the isolation of (-)-stylopine in sufficient quantities for research purposes, though the yields are typically low due to the modest concentrations of the compound in natural sources. This limitation has prompted interest in biotechnological approaches for (-)-stylopine production.

Biological Activities and Pharmacological Effects

Anti-Cancer Properties

Recent research has revealed promising anti-cancer properties of (-)-stylopine, particularly against osteosarcoma cells. Studies published in 2023 demonstrated that (-)-stylopine exhibits potent inhibitory effects on the vascular endothelial growth factor receptor 2 (VEGFR-2) signaling pathway . This receptor plays a critical role in tumor angiogenesis, making it an important target for cancer therapy.

In experimental studies using human MG-63 osteosarcoma cells, (-)-stylopine showed significant anti-proliferative effects as measured by MTT assay . The compound induced mitochondrial membrane damage and apoptosis, comparable to the effects of axitinib, a known VEGFR inhibitor used in cancer treatment . Furthermore, (-)-stylopine inhibited VEGF-165-induced cell migration, as confirmed by transwell migration assays .

Molecular analysis using quantitative real-time polymerase chain reaction (qRT-PCR) and immunoblotting techniques revealed that (-)-stylopine inhibits VEGF-165-induced VEGFR2 expression in MG-63 cells . These findings suggest that (-)-stylopine may offer potential as a new drug candidate for the treatment of bone cancer and potentially other malignancies that depend on VEGFR2 signaling.

Production Methods and Biotechnological Approaches

Microbial Production Systems

The limited availability of (-)-stylopine from natural plant sources has prompted the development of biotechnological approaches for its production. Researchers have successfully engineered microbial systems, particularly using the methanol-utilizing yeast Pichia pastoris, to produce (-)-stylopine from precursor molecules .

Two main strategies have been employed for microbial production:

  • "Consolidated" system: All biosynthetic genes (berberine bridge enzyme, cheilanthifoline synthase (CYP719A5), and stylopine synthase (CYP719A2)) are expressed in a single cell

  • "Co-culture" system: Three separate cell lines are used, each expressing one of the necessary enzymes

Advantages and Challenges of Biotechnological Production

The biotechnological production of (-)-stylopine offers several advantages over extraction from plant sources:

  • Consistent production independent of seasonal variations

  • Potential for scaled-up production through bioprocess engineering

  • Possibility of producing specific enantiomers with high purity

  • Reduced environmental impact compared to large-scale plant cultivation

  • Efficient expression of plant cytochrome P450 enzymes in microbial hosts

  • Supply of precursor molecules like reticuline

  • Process scale-up while maintaining productivity

  • Downstream processing to isolate and purify the product

Despite these challenges, biotechnological approaches represent promising avenues for sustainable production of (-)-stylopine for research and potential therapeutic applications.

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